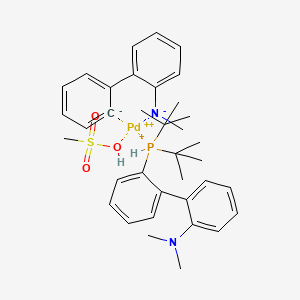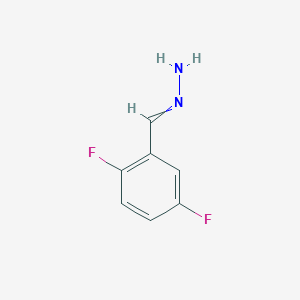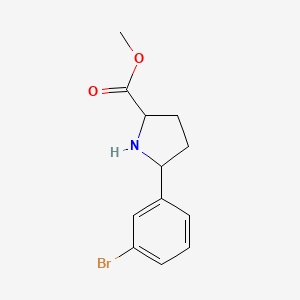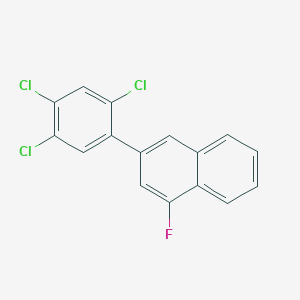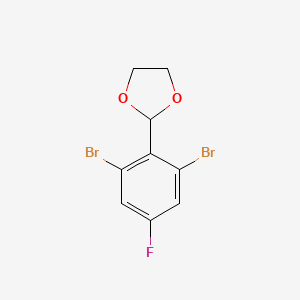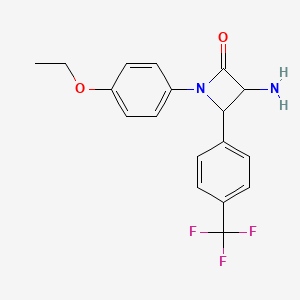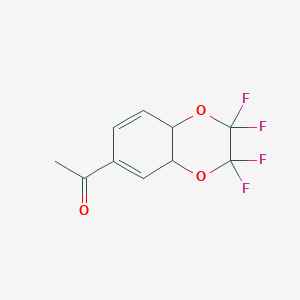
1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone is a fluorinated organic compound with the molecular formula C10H6F4O3. It is known for its unique structure, which includes a tetrafluorinated benzodioxin ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the reaction of 2,2,3,3-tetrafluorobutanediol with appropriate reagents under controlled conditions. The reaction is carried out in a high-pressure reactor, where the reactants are combined and heated to specific temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Acetyl-2,2,3,3-tetrafluorobenzo-1,4-dioxane
- 2,2,3,3-Tetrafluorobutanediol
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
Uniqueness
1-(2,2,3,3-Tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone is unique due to its specific tetrafluorinated benzodioxin structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H8F4O3 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
1-(2,2,3,3-tetrafluoro-4a,8a-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7-8(4-6)17-10(13,14)9(11,12)16-7/h2-4,7-8H,1H3 |
InChI-Schlüssel |
DYZIETUIMWKZTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2C(C=C1)OC(C(O2)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
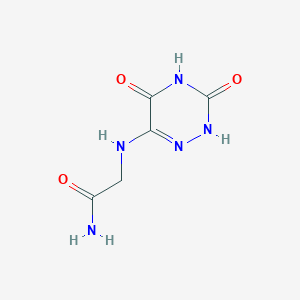
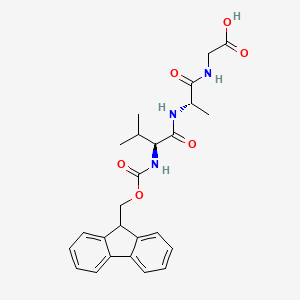
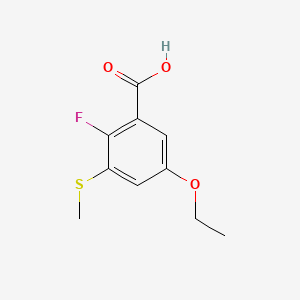
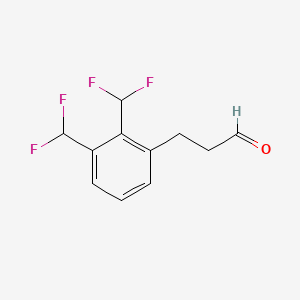
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
